2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a benzoic acid moiety substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid typically involves the following steps:
Formation of 3,5-dimethyl-1H-pyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 5-nitrobenzoic acid.
Coupling Reaction: The final step involves the coupling of 3,5-dimethyl-1H-pyrazole with 5-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the nitro-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrobenzoic acid
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-nitrobenzoic acid
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-chlorobenzoic acid
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid is unique due to the specific positioning of the nitro group on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-5-8(2)14(13-7)11-4-3-9(15(18)19)6-10(11)12(16)17/h3-6H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEJKDXNDSBQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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